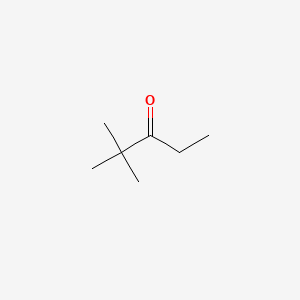

2,2-Dimethyl-3-pentanone

Übersicht

Beschreibung

2,2-Dimethyl-3-pentanone, also known as methyl isobutyl ketone (MIBK), is a volatile organic compound (VOC) with a wide range of applications. It is a colorless liquid with a sweet, fruity odor. MIBK is used as a solvent in the production of paints, coatings, adhesives, and inks, as well as in the manufacture of plastics, pharmaceuticals, and cosmetics. It is also used as a degreasing agent and in the production of rubber. In addition, it is used as a fuel additive in gasoline and diesel fuels.

Wissenschaftliche Forschungsanwendungen

Organometallic Compounds Synthesis

2,2-Dimethyl-3-pentanone has been studied for its role in synthesizing organometallic compounds. Techniques such as IR and 13 C NMR have been used to differentiate between O - and C -metallated compounds derived from this compound, and the effects of solvents and metals on 13 C chemical shifts have been explored (Meyer, Gorrichon, & Maroni, 1977).

Key Intermediate in Analgesic Synthesis

This compound serves as a key intermediate in the synthesis of alkylaminoalkylnaphthalenic analgesics. Research has been conducted on the resolution of this compound with l - and d -dibenzoyltartaric acids, and investigations into the behavior of its diastereomeric dibenzoyltartrates and enantiomers in solution using NMR spectroscopy, polarimetry, and chiral gas-chromatographic analysis (Collina, Benevelli, Vercesi, & Ghislandi, 1999).

Application in Petrochemical Industry

In the petrochemical sector, this compound has been used to enhance water imbibition in coreflooding of fractured carbonate cores. This application is significant in oil recovery from fractured porous media with or without initial water saturation (Argüelles-Vivas, Wang, Abeykoon, & Okuno, 2020).

Enthalpy Measurements in Thermochemistry

The enthalpies of combustion and vaporization of this compound have been measured, and the results are used to derive enthalpies of formation for the compound in both liquid and gaseous states. This information is vital for understanding steric effects introduced by methyl substitution in alpha and beta positions in thermochemistry (Sellers, 1970).

Catalysis Research

This compound has been studied for its role in catalysis, particularly in the synthesis of symmetric ketones. Research into the formation of 3-pentanone via oxidative dimerization of l-propanol over CeO2-based solid solutions highlights its importance in this domain (Kamimura, Sato, Takahashi, Sodesawa, & Fukui, 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

2,2-Dimethyl-3-pentanone, also known as 2,2-Dimethylpentan-3-one, is a type of ketone. Ketones are known to react with various nucleophiles, such as nitrogen in hydroxylamine, to form oximes .

Mode of Action

The mode of action of this compound involves its interaction with nucleophiles. For instance, in the presence of hydroxylamine, this compound can react to form an oxime. This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its reactivity with nucleophiles. The formation of oximes from the reaction of this compound with hydroxylamine is one such pathway .

Result of Action

The result of the action of this compound is the formation of oximes when it reacts with hydroxylamine . Oximes are organic compounds that contain a C=N-OH functional group.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction of this compound with hydroxylamine to form oximes can be catalyzed by acids . Additionally, this compound is flammable and should be stored away from heat or sources of ignition .

Biochemische Analyse

Biochemical Properties

2,2-Dimethyl-3-pentanone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are essential in organic synthesis and have implications in various biochemical processes. The compound’s interactions with enzymes, proteins, and other biomolecules are crucial for its role in these reactions. For instance, the nitrogen in hydroxylamine acts as a nucleophile, reacting with the carbonyl group of this compound to form oximes .

Cellular Effects

This compound influences various cellular processes and functions. It can cause irritation to the skin and eyes upon contact and may lead to symptoms such as redness, watering, and itching . Inhalation of high vapor concentrations can result in headaches, dizziness, nausea, and vomiting . These effects indicate that this compound can impact cell signaling pathways and cellular metabolism, potentially leading to adverse cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleophiles such as hydroxylamine and hydrazine. The compound’s carbonyl group reacts with these nucleophiles to form oximes and hydrazones, respectively . This reaction is facilitated by the electron density on the nitrogen atom, which attacks the partially positive carbon in the carbonyl group. The formation of these products is essential for various biochemical and synthetic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has a boiling point of 124°C and a melting point of -80°C . Its stability and degradation can influence its long-term effects on cellular function in both in vitro and in vivo studies. Understanding these temporal effects is crucial for its application in biochemical research and industrial processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At high doses, it can cause adverse effects such as organ damage and nervous system impairment . These dosage-dependent effects are essential for determining the safe and effective use of this compound in various applications.

Eigenschaften

IUPAC Name |

2,2-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNUTKMHYLQCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204971 | |

| Record name | 3-Pentanone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

564-04-5 | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3VJP6F44A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,2-Dimethylpentan-3-one in flavor chemistry?

A: 2,2-Dimethylpentan-3-one has been identified as a volatile flavor component in wheat. [] Researchers identified its presence in both the flavor essence of a specific wheat variety and in the headspace vapors above the grain. [] This finding suggests that this compound contributes to the overall aroma profile of wheat.

Q2: How does the structure of 2,2-Dimethylpentan-3-one relate to its thermal decomposition?

A: The thermal decomposition of 2,3-dimethyl-2,3-epoxypentane, a structurally related compound, has been studied. [] The research found that this epoxide undergoes a series of complex reactions when heated, yielding a variety of products, including 2,2-dimethylpentan-3-one. [] This suggests that the structure of 2,2-dimethylpentan-3-one makes it a potential product in the thermal breakdown pathways of similar molecules.

Q3: Are there any known synthetic routes to produce 2,2-Dimethylpentan-3-one?

A: While the provided articles don't directly detail a synthetic route for 2,2-Dimethylpentan-3-one, one paper describes its use as a starting material. [] In this study, 2,2-dimethylpentan-3-one is reacted with dimethyl fumarate and tert-leucine in a three-component domino reaction. [] This reaction ultimately leads to the formation of a novel pyrrolidine nitroxide with potential applications in biological studies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)